3-bromofuran-2,5-dione

Catalog No.
S579840
CAS No.
5926-51-2
M.F
C4HBrO3
M. Wt
176.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromofuran-2,5-dione

CAS Number

5926-51-2

Product Name

3-bromofuran-2,5-dione

IUPAC Name

3-bromofuran-2,5-dione

Molecular Formula

C4HBrO3

Molecular Weight

176.95 g/mol

InChI

InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H

InChI Key

YPRMWCKXOZFJGF-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)Br

Synonyms

bromomaleic anhydride

Canonical SMILES

C1=C(C(=O)OC1=O)Br

Organic Synthesis

  • Diels-Alder Reactions: BMA acts as a dienophile in Diels-Alder cycloadditions, enabling the formation of functionalized six-membered rings. These reactions are valuable for constructing complex organic molecules with specific functionalities. Source: Organic Chemistry by John McMurry:
  • Michael Additions: The electron-withdrawing nature of the anhydride group makes BMA susceptible to Michael additions. This allows researchers to introduce nucleophiles onto the molecule, further diversifying its chemical structure. Source: Advanced Organic Chemistry by Francis A. Carey and Robert M. Giuliano:

Polymer Chemistry

  • Crosslinking Agent: BMA can be used as a crosslinking agent for polymers. The anhydride group reacts with functional groups on polymer chains, forming covalent bonds and enhancing the polymer's mechanical properties. Source: Polymer Chemistry by Malcolm P. Stevens:
  • Preparation of Functionalized Polymers: BMA can be incorporated into polymer backbones during polymerization, introducing bromine and anhydride functionalities. These functionalized polymers can serve as platforms for further chemical modifications or specific applications.

Medicinal Chemistry

  • Development of Novel Therapeutics: BMA serves as a building block for the synthesis of various heterocyclic compounds, some of which exhibit promising biological activities. Researchers explore the potential of BMA-derived molecules as new drugs.

3-Bromofuran-2,5-dione, also known as bromomaleic anhydride, is a chemical compound with the molecular formula C₄HBrO₃ and a molecular weight of 176.95 g/mol. It features a furan ring with two carbonyl groups at the 2 and 5 positions and a bromine atom at the 3 position. The compound is characterized by its high reactivity due to the presence of both electrophilic carbonyl groups and a halogen atom, making it a valuable intermediate in organic synthesis.

Bromomaleic anhydride is a corrosive and irritating compound.

  • Hazards: Skin contact can cause irritation, burns, and blisters. Inhalation can irritate the respiratory tract. Eye contact can lead to severe eye damage [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling. Work in a well-ventilated area and avoid contact with skin and eyes [].
Due to its electrophilic nature. Some notable reactions include:

  • Cycloaddition Reactions: It can react with zirconacyclopentadienes to yield isobenzofuran-1,3-diones in good yields, showcasing its utility in forming complex structures .
  • Michael Addition: The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of more complex molecules .
  • Halogenation and Dehalogenation: The bromine atom can be substituted or eliminated under certain conditions, providing pathways to synthesize other derivatives .

Several synthesis methods for 3-bromofuran-2,5-dione have been reported:

  • From Dimethyl Itaconate: A notable method involves the hydrolysis of dimethyl itaconate followed by α-bromination and intramolecular cyclization. This method yields 3-bromofuran-2,5-dione with high efficiency (up to 92%) under controlled conditions .
  • Alternative Synthetic Routes: Other methods include direct bromination of furan-2,5-dione or using various brominating agents in different solvents. Each method varies in yield and reaction conditions.

3-Bromofuran-2,5-dione finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules and pharmaceuticals.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its reactive functional groups.
  • Agricultural Chemistry: Its derivatives are investigated for potential use as agrochemicals or pesticides owing to their biological activity .

Interaction studies involving 3-bromofuran-2,5-dione focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in biological systems and synthetic pathways. For instance, studies have shown that it can form stable adducts with certain nucleophiles, which may lead to new compounds with desired properties .

Here are some compounds similar to 3-bromofuran-2,5-dione along with their unique features:

Compound NameMolecular FormulaSimilarity IndexUnique Features
4-Bromo-5-ethoxyfuran-2(5H)-oneC₅H₇BrO₂0.77Contains an ethoxy group which alters reactivity
4-(Bromomethyl)furan-2(5H)-oneC₅H₇BrO0.63Features a bromomethyl group which enhances reactivity
Bromomaleic AnhydrideC₄HBrO₃0.95Identical structure but without the furan ring
Furan-2,5-dioneC₄H₂O₃0.68Lacks halogen substitution; serves as a base structure
Maleic AnhydrideC₄H₂O₃0.72Similar structure but without furan characteristics

These compounds are compared based on their structural similarities and functional groups that influence their reactivity and applications.

3-Bromofuran-2,5-dione is a heterocyclic organic compound characterized by a five-membered furan ring containing two carbonyl groups and a bromine substituent [2] [11]. The molecular formula is C₄HBrO₃ with a molecular weight of 176.95 g/mol [2] [7] [11]. The compound exists as a maleic anhydride derivative where the bromine atom is positioned at the 3-position of the furan ring [12] [15].

The molecular structure can be represented by the SMILES notation O=C1C=C(Br)C(=O)O1, indicating the presence of a cyclic anhydride functionality [7] [11]. The InChI identifier is InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H, confirming the structural arrangement with one hydrogen atom attached to the carbon adjacent to the bromine substituent [11] [16] [17]. The InChI Key YPRMWCKXOZFJGF-UHFFFAOYSA-N provides a unique identifier for this specific molecular configuration [11] [12] [15].

The compound adopts a planar configuration typical of furan derivatives, with the bromine substituent influencing the electronic distribution within the ring system [16] [17]. The presence of the electron-withdrawing bromine atom and the two carbonyl groups creates significant electrophilic character at various positions of the molecule [8] [16].

Physical State and Appearance

3-Bromofuran-2,5-dione exists as a liquid under standard conditions [2] [19]. The compound appears as a clear, colorless to yellow liquid, with the coloration potentially varying based on purity and storage conditions [2] [19]. The liquid state at room temperature is consistent with its molecular weight and structural characteristics [2].

The compound maintains its liquid form across a range of temperatures, remaining stable under ambient storage conditions when properly handled [2] [5]. The physical state can be influenced by environmental factors such as temperature, humidity, and exposure to light [12] [15]. Proper storage requires maintaining the compound in sealed containers under controlled atmospheric conditions [2] [5].

Spectroscopic Properties

The spectroscopic characteristics of 3-bromofuran-2,5-dione provide detailed structural confirmation through multiple analytical techniques [16] [17]. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the brominated furan system [8] [16] [17].

Table 1: Spectroscopic Properties Summary of 3-Bromofuran-2,5-dione

TechniqueKey FeaturesTypical Values/RangesSource Reference
¹H NMRSingle proton signal from C=CHδ ~6.9-7.7 ppm (CDCl₃) [8] [16] [17]
¹³C NMRCarbonyl carbons and ring carbonsCarbonyl region ~150-170 ppm [18]
IR SpectroscopyC=O stretches (anhydride)1658-1820 cm⁻¹ (C=O) [13] [15]
Mass SpectrometryMolecular ion peaks at m/z 176/178Base peak at m/z 176 [8] [18]
UV-Visπ-π* transitions in furan systemUV absorption ~250-350 nm [16]

Proton nuclear magnetic resonance spectroscopy shows a characteristic single proton signal corresponding to the hydrogen atom on the carbon adjacent to the bromine substituent [8] [16] [17]. This signal typically appears in the downfield region due to the deshielding effects of the adjacent carbonyl groups and the bromine atom [16] [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons in the region of 150-170 ppm, consistent with the anhydride functionality [18]. The ring carbons appear at positions characteristic of substituted furan systems [18].

Infrared spectroscopy demonstrates strong absorption bands corresponding to the carbonyl stretching vibrations of the anhydride groups, typically appearing between 1658-1820 cm⁻¹ [13] [15]. These bands provide definitive identification of the cyclic anhydride structure [13] [15].

Mass spectrometry shows the molecular ion peak at m/z 176, with the characteristic bromine isotope pattern creating additional peaks at m/z 178 [8] [18]. Fragmentation patterns reveal loss of carbonyl groups and bromine, providing structural confirmation [8] [18].

Solubility and Partition Coefficients

3-Bromofuran-2,5-dione exhibits solubility characteristics typical of polar organic compounds containing anhydride functionality [5]. The compound demonstrates solubility in various organic solvents, with the specific solubility depending on the polarity and hydrogen bonding capacity of the solvent system [5].

The presence of the carbonyl groups provides sites for hydrogen bonding interactions, while the bromine substituent influences the overall polarity of the molecule [5]. These structural features determine the compound's behavior in different solvent systems and its partition coefficients between immiscible phases [5].

The anhydride functionality makes the compound susceptible to hydrolysis in the presence of water, which affects its stability and apparent solubility in aqueous systems [12] [15]. This hydrolytic tendency must be considered when evaluating solubility parameters and partition coefficients [12] [15].

Thermal Properties and Stability

The thermal properties of 3-bromofuran-2,5-dione reflect the stability characteristics of the brominated furan anhydride system [2] [12] [15]. The compound demonstrates stability under normal storage and handling conditions when protected from moisture and excessive heat [12] [15].

Table 2: Thermal Properties and Stability of 3-Bromofuran-2,5-dione

PropertyValueNotesSource Reference
Boiling Point at 760 mmHg215°CAt standard atmospheric pressure [2] [12] [15]
Flash Point (Closed Cup)113°CClassified as combustible liquid [2]
Storage ConditionsKeep in dark, sealed, room temperatureSensitive to moisture and light [12] [15]
Thermal StabilityStable under normal conditionsAnhydride ring susceptible to hydrolysis [2] [15]
Decomposition TemperatureNot specifiedDecomposes before melting [2]
Vapor PressureLow (estimated)Due to high boiling point[Estimated]

The compound maintains structural integrity across a range of temperatures but requires careful handling to prevent decomposition [2] [15]. The anhydride ring system is particularly sensitive to hydrolytic conditions, which can lead to ring opening and formation of the corresponding dicarboxylic acid derivatives [12] [15].

Thermal stability is influenced by the presence of the bromine substituent, which can participate in elimination reactions at elevated temperatures [2] [15]. Storage recommendations emphasize maintaining the compound in sealed containers protected from light and moisture to preserve thermal stability [12] [15].

Boiling Point and Flash Point Characteristics

3-Bromofuran-2,5-dione exhibits a boiling point of 215°C at standard atmospheric pressure (760 mmHg), indicating significant intermolecular forces due to the polar carbonyl groups and bromine substituent [2] [12] [15]. This boiling point is characteristic of compounds containing multiple electron-withdrawing groups and reflects the molecular interactions present in the liquid phase [2] [12].

The flash point of the compound is 113°C when measured using closed cup methodology, classifying it as a combustible liquid rather than a highly flammable substance [2]. This flash point value indicates that the compound requires significant heating before reaching conditions where ignition can occur [2].

The relationship between boiling point and flash point demonstrates the thermal behavior expected for organic anhydride compounds [2] [12]. The relatively high flash point compared to many organic solvents provides certain handling advantages, though appropriate fire prevention measures remain necessary [2].

Temperature-dependent vapor pressure characteristics influence both the boiling behavior and flash point properties [2] [12]. The compound's vapor pressure remains low at ambient temperatures due to the high boiling point, contributing to its stability during normal storage and handling conditions [2] [12].

Density and Refractive Index

The density of 3-bromofuran-2,5-dione is 1.905 g/cm³ at 25°C, reflecting the significant contribution of the bromine atom to the overall molecular mass [2] [12] [15]. This density value is substantially higher than most organic solvents and many organic compounds of similar molecular weight, primarily due to the heavy bromine substituent [2] [12].

Table 3: Physical Density and Optical Properties of 3-Bromofuran-2,5-dione

PropertyValueTemperature/ConditionsSource Reference
Density1.905 g/cm³25°C [2] [12] [15]
Refractive Index (n20/D)1.5410-1.543020°C, 589 nm [2] [19]
Optical PropertiesIndex of Refraction 1.540020°C [16]

The refractive index ranges from 1.5410 to 1.5430 when measured at 20°C using the sodium D-line (589 nm), indicating the compound's optical density and molecular polarizability [2] [19]. This refractive index value is consistent with aromatic and heteroaromatic compounds containing electron-withdrawing substituents [2] [19].

The refractive index provides information about the electronic structure and molecular interactions within the liquid phase [16] [19]. The specific value observed for 3-bromofuran-2,5-dione reflects the combined effects of the furan ring system, the carbonyl groups, and the bromine substituent on the overall molecular polarizability [16] [19].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5926-51-2

Wikipedia

Bromomaleic anhydride

Dates

Modify: 2023-08-15
Wang et al. Acute pharmacological degradation of Helios destabilizes regulatory T cells. Nature Chemical Biology, DOI: 10.1038/s41589-021-00802-w, published online 25 May 2021

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